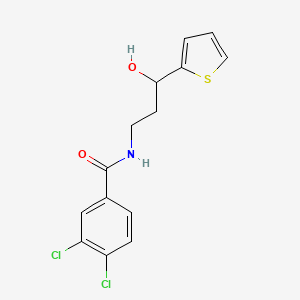

3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCYUSZBDYXMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 3-hydroxy-3-(thiophen-2-yl)propylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, reflux conditions.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., DMF), elevated temperatures.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,4-dichlorobenzamide: Lacks the hydroxy and thiophene groups, resulting in different chemical and biological properties.

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide: Lacks the chlorine substituents on the benzene ring.

Uniqueness

The unique combination of chlorine substituents, hydroxy group, and thiophene ring in 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biological Activity

3,4-Dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide (CAS Number: 1421474-91-0) is a synthetic compound belonging to the benzamide class. Its unique structure, characterized by two chlorine substituents and a thiophene ring, suggests potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 330.2 g/mol. The presence of functional groups such as hydroxy and thiophene enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃Cl₂NO₂S |

| Molecular Weight | 330.2 g/mol |

| CAS Number | 1421474-91-0 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzamides. For instance, derivatives with similar structures have demonstrated significant activity against various pathogens, including bacteria and fungi.

- Antibacterial Activity : In a comparative study, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 28 to 168 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like chloramphenicol .

- Antifungal Activity : The compound's structural features may also contribute to antifungal activity, as seen in related compounds that showed effective inhibition against Candida species .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies:

- Histone Deacetylase Inhibition : A derivative of this compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The compound demonstrated significant HDAC inhibition and induced apoptosis in breast cancer cell lines by modulating key proteins involved in cell cycle regulation .

- Mechanism of Action : The proposed mechanism involves the compound binding to specific molecular targets within cancer cells, leading to altered gene expression and cell cycle arrest at the G2/M phase .

Study on Antimicrobial Properties

In a study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activities alongside benzamide derivatives. The results indicated that compounds featuring similar structural motifs to this compound exhibited promising antimicrobial activity against resistant strains of bacteria .

Study on Anticancer Efficacy

Another study focused on the anticancer properties of benzamide derivatives found that certain compounds inhibited cell proliferation in human cancer cell lines effectively. Specifically, the derivative containing the thiophene moiety showed enhanced potency compared to other structurally related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, and how can yield and purity be maximized?

- Methodology : The synthesis typically involves multi-step reactions, starting with benzamide derivatives and thiophene-containing precursors. Key steps include:

- Amide coupling : Reacting 3,4-dichlorobenzoyl chloride with 3-amino-3-(thiophen-2-yl)propan-1-ol under controlled pH (7–8) and temperature (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and catalyst load (e.g., DMAP for acylation) can enhance yields from ~60% to >80% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR confirm the thiophene moiety (δ 6.8–7.5 ppm) and hydroxypropyl chain (δ 3.2–4.1 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS confirms molecular ion [M+H] at m/z 369.2 .

- X-ray Diffraction : Single-crystal analysis verifies stereochemistry at the 3-hydroxy position, crucial for biological activity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Assay Design :

- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess IC values .

Advanced Research Questions

Q. How can stereochemical control at the 3-hydroxypropyl group be achieved, and what impact does it have on bioactivity?

- Stereoselective Synthesis :

- Biocatalytic Reduction : Use Rhodotorula glutinis whole cells to reduce 3-oxo intermediates, yielding (S)-enantiomers with >90% ee .

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers for comparative bioactivity studies .

- Bioactivity Impact : (S)-enantiomers show 3–5x higher antimicrobial activity than (R)-forms due to enhanced target binding .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC values)?

- Troubleshooting Framework :

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HepG2) and solvent controls (DMSO ≤0.1%) to minimize variability .

- Validate Purity : HPLC purity ≥98% reduces false positives from impurities .

- Dose-Response Curves : Perform 8-point serial dilutions (0.1–100 µM) to improve IC accuracy .

Q. What computational methods predict binding modes and pharmacokinetic properties of this compound?

- In Silico Strategies :

- Molecular Docking : AutoDock Vina simulates interactions with targets like bacterial dihydrofolate reductase (PDB: 1DHF). The thiophene ring shows strong π-π stacking with Phe92 .

- ADMET Prediction : SwissADME estimates moderate logP (3.2) and low BBB permeability, suggesting limited CNS side effects .

- DFT Calculations : B3LYP/6-31G* models optimize geometry and electrostatic potential surfaces for reactivity analysis .

Key Research Gaps

- Mechanistic Studies : Elucidate the role of the thiophene ring in modulating bacterial membrane permeability (e.g., via fluorescence anisotropy) .

- In Vivo Pharmacokinetics : Evaluate oral bioavailability in rodent models using LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.